molecular formula C17H21ClN2O4 B2573760 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide CAS No. 899963-27-0

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide

Cat. No.: B2573760
CAS No.: 899963-27-0
M. Wt: 352.82
InChI Key: KHBPIIXQLZGDOP-UHFFFAOYSA-N
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Description

The compound features a unique 1,4-dioxaspiro[4.4]nonane group, a spirocyclic ether moiety that may enhance metabolic stability and modulate lipophilicity.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c1-11-13(18)5-4-6-14(11)20-16(22)15(21)19-9-12-10-23-17(24-12)7-2-3-8-17/h4-6,12H,2-3,7-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBPIIXQLZGDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide is a synthetic compound that exhibits significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxaspiro framework and an oxalamide functional group , which are significant for its biological interactions. Its molecular formula is C17H22ClN2O4C_{17}H_{22}ClN_{2}O_{4} with a molecular weight of approximately 352.8 g/mol. The presence of a 3-chloro-2-methylphenyl moiety suggests possible interactions with various biological targets, making it a subject of interest in drug development.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It could bind to various receptors, influencing signaling pathways critical for cellular functions.
  • Cell Membrane Interaction : The spirocyclic structure may facilitate its transport across cell membranes, enhancing bioavailability.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Effects : Some oxalamides have shown potential as antimicrobial agents against various pathogens.
  • Anticancer Properties : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Activity : Certain derivatives have demonstrated anti-inflammatory effects in preclinical models.

Case Studies

  • Anticancer Activity :
    • A study on oxalamide derivatives indicated that modifications in the phenyl group significantly affected cytotoxicity against cancer cell lines, suggesting that the 3-chloro substituent may enhance activity against specific tumors .
  • Antimicrobial Properties :
    • Research has shown that similar compounds can exhibit broad-spectrum antimicrobial activity. For instance, derivatives have been effective against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in infectious diseases.
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that compounds like this compound could disrupt cellular processes by targeting key metabolic enzymes involved in energy production and biosynthesis .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundAnticancer, Antimicrobial
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamideAntimicrobial
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(cyclopropyloxalamide)Anti-inflammatory

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Oxalamide derivatives exhibit diverse bioactivities depending on substituents. Key comparisons include:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Bioactivity / Application Key Findings Evidence ID
N1-(4-chlorophenyl)-N2-(thiazolylmethyl)oxalamide (13–15) 4-chlorophenyl, thiazole, pyrrolidine 423–478 Antiviral (HIV entry inhibition) Bulky substituents (e.g., acetylpiperidine) improved potency but reduced yield (36–53%) .
GMC-3: N1-(4-chlorophenyl)-N2-(isoindolin-2-yl)oxalamide 4-chlorophenyl, isoindolin-2-yl Not reported Antimicrobial Halogenated aryl groups enhanced activity against Gram-positive bacteria .
N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) 3-chloro-4-fluorophenyl, 4-methoxyphenethyl 351.1 Enzyme inhibition (SCD1) Electron-withdrawing Cl/F groups increased binding affinity to targets .
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamantyl, benzyloxy Not reported sEH enzyme inhibition Rigid adamantyl group improved metabolic stability; IC₅₀ < 1 µM .
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl, pyridinylethyl Not reported Umami flavor enhancement Approved as a food additive (FEMA 4233); low toxicity in rodents .

Key Trends and Contrasts

Halogenated Aryl Groups :

  • The 3-chloro-2-methylphenyl group in the target compound is structurally similar to 4-chlorophenyl (GMC-3) and 3-chloro-4-fluorophenyl (Compound 28). These groups improve target binding via hydrophobic and halogen-bonding interactions . However, ortho-substituted chloro groups (as in the target compound) may sterically hinder binding compared to para-substituted analogs .

Spirocyclic vs. Adamantyl/Bulky Groups: The 1,4-dioxaspiro[4.4]nonane moiety in the target compound shares similarities with adamantyl (Compound 6) in enhancing metabolic stability. However, spirocyclic ethers may offer better solubility than adamantyl due to oxygen's polarity .

Biological Activity :

  • Antiviral oxalamides (e.g., Compound 13) prioritize heterocyclic substituents (thiazole, piperidine) for target specificity, while enzyme inhibitors (e.g., Compound 28) favor halogenated aryl groups for potency . The target compound’s spirocyclic group may position it for CNS applications, where lipophilicity and stability are critical.

Thermodynamic Properties :

  • N1,N2-bis(2-nitrophenyl)oxalamide () exhibits positive ΔH° and ΔS° values due to disrupted intramolecular hydrogen bonding (HB). The target compound’s spirocyclic ether may similarly reduce intramolecular HB, increasing solubility compared to adamantyl analogs .

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